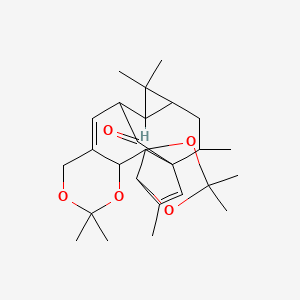

Ingenol-3,4,5,20-diacetonide

Beschreibung

Eigenschaften

IUPAC Name |

3,6,6,11,11,18,18,21-octamethyl-5,7,10,12-tetraoxahexacyclo[14.5.1.01,8.04,8.09,14.017,19]docosa-2,14-dien-22-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36O5/c1-13-11-25-14(2)9-17-18(22(17,3)4)16(19(25)27)10-15-12-28-23(5,6)30-21(15)26(25)20(13)29-24(7,8)31-26/h10-11,14,16-18,20-21H,9,12H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOKBBQPBIIZMJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(C2(C)C)C3C=C4COC(OC4C56C1(C3=O)C=C(C5OC(O6)(C)C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50998786 | |

| Record name | 3,3,6,6,8,10,12,12-Octamethyl-10,11,11a,12,12a,13-hexahydro-1H,3H,4aH,6H,7aH-9a,13-methanocyclopropa[5,6][1,3]dioxolo[2',3']cyclopenta[1',2':9,10]cyclodeca[1,2-d][1,3]dioxin-15-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50998786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77573-44-5 | |

| Record name | 10aH-2,12a-Methano-1H,4H-cyclopropa(5,6)(1,3)dioxolo(2',3')cyclopenta(1',2':9,10)cyclodeca(1,2-d)(1,3)dioxin-15-one, 1a,2,7a,13,14,14a-hexahydro-1,1,6,6,9,9,11,13-octamethyl-, (1aR-(1aalpha,2alpha,7aalpha,7bR*,10aalpha,12aalpha,13alpha,14aalpha))- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077573445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3,6,6,8,10,12,12-Octamethyl-10,11,11a,12,12a,13-hexahydro-1H,3H,4aH,6H,7aH-9a,13-methanocyclopropa[5,6][1,3]dioxolo[2',3']cyclopenta[1',2':9,10]cyclodeca[1,2-d][1,3]dioxin-15-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50998786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Core Mechanism of Action of Ingenol-3,4,5,20-diacetonide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ingenol-3,4,5,20-diacetonide belongs to the ingenane (B1209409) diterpenoid family, a class of compounds known for their potent biological activities. While direct experimental data on Ingenol-3,4,5,20-diacetonide is limited, this guide synthesizes the extensive research on its close structural analogs, primarily Ingenol-3-angelate (also known as PEP005 or Ingenol (B1671944) Mebutate), to elucidate its core mechanism of action. The primary molecular target of ingenol esters is Protein Kinase C (PKC), leading to a cascade of downstream signaling events that culminate in profound cellular responses, including apoptosis, cell cycle arrest, and modulation of key signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways. This document provides a comprehensive overview of these mechanisms, supported by quantitative data from related compounds, detailed experimental protocols, and visual representations of the involved signaling cascades.

Primary Molecular Target: Protein Kinase C (PKC)

The central mechanism of action for ingenol derivatives is the activation of Protein Kinase C (PKC) isozymes. Ingenol compounds mimic the function of diacylglycerol (DAG), the endogenous activator of PKC, by binding to the C1 domain of conventional and novel PKC isoforms. This activation is a critical initiating event for the diverse biological effects observed with this class of molecules.

Binding Affinity and Potency

The parent compound, ingenol, exhibits a moderate binding affinity for PKC, with a reported inhibitory constant (Ki) of 30 µM.[1] However, esterification of the hydroxyl groups, as seen in related compounds, dramatically increases potency. For instance, Ingenol-3-angelate binds to various PKC isoforms with high affinity in the nanomolar range. The acetonide groups in Ingenol-3,4,5,20-diacetonide are expected to similarly enhance its lipophilicity and potency compared to the parent ingenol.

| Compound | Target | Ki |

| Ingenol | PKC | 30 µM[1] |

| Ingenol-3-angelate | PKCα | 0.3 nM |

| PKCβ | 0.105 nM | |

| PKCγ | 0.162 nM | |

| PKCδ | 0.376 nM | |

| PKCε | 0.171 nM |

Note: Data for Ingenol-3-angelate is provided to illustrate the impact of structural modifications on PKC binding affinity. Specific values for Ingenol-3,4,5,20-diacetonide are not currently available in the public domain.

Key Signaling Pathways

Activation of PKC by Ingenol-3,4,5,20-diacetonide is hypothesized to trigger a complex network of intracellular signaling pathways, leading to both pro-apoptotic and inflammatory responses.

Activation of the MAPK/ERK Pathway

A significant consequence of PKC activation by ingenol esters is the stimulation of the Raf/MEK/ERK signaling cascade, a key regulator of cell proliferation, differentiation, and survival. Activation of PKCδ, in particular, has been shown to lead to the phosphorylation and activation of Extracellular signal-Regulated Kinase (ERK)1/2.[2][3][4] This pro-apoptotic signaling via the MAPK pathway is a critical component of the anti-cancer activity of ingenol derivatives.

Inhibition of the PI3K/Akt Survival Pathway

In concert with activating pro-apoptotic pathways, ingenol esters have been demonstrated to inhibit the pro-survival PI3K/Akt signaling pathway.[2][3][4] This is achieved through the downregulation of phosphorylated (active) Akt. The inhibition of this key survival pathway further sensitizes cancer cells to apoptosis.

Induction of Apoptosis

The culmination of MAPK activation and PI3K/Akt inhibition, along with other PKC-mediated effects, is the induction of apoptosis. This programmed cell death is characterized by several key events:

-

Mitochondrial Membrane Disruption: Ingenol derivatives have been shown to disrupt the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[2][3]

-

Caspase Activation: The apoptotic cascade is executed by caspases. A related compound, 3EZ,20Ac-ingenol, has been shown to activate caspase-3.[5]

Cell Cycle Arrest

In addition to inducing apoptosis, ingenol compounds can cause cell cycle arrest. Studies on related molecules have demonstrated an accumulation of cells in the G2/M phase of the cell cycle following treatment.[2][3][4]

Quantitative Data from In Vitro Studies

While specific data for Ingenol-3,4,5,20-diacetonide is not available, the following table summarizes the cytotoxic effects of related ingenol derivatives on various cancer cell lines.

| Compound | Cell Line | Assay | Endpoint | IC50 / Effect | Reference |

| 17-acetoxyingenol 3-angelate 20-acetate | HPV-Ker (Keratinocytes) | Cell Viability | 24h | 0.39 µM | [6] |

| 17-acetoxyingenol 3-angelate 5,20-diacetate | HPV-Ker (Keratinocytes) | Cell Viability | 24h | 0.32 µM | [6] |

| Ingenol Mebutate (Positive Control) | HPV-Ker (Keratinocytes) | Cell Viability | 24h | 0.84 µM | [6] |

| 3-O-angeloyl-20-O-acetyl ingenol (AAI) | K562 (Myeloid Leukemia) | Cell Proliferation | 72h | Potent inhibition at low concentrations | [2][3] |

| 3EZ,20Ac-ingenol | DT40 | Caspase-3 Activation | 24h | Activation at 0.5 µM | [5] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments relevant to elucidating the mechanism of action of Ingenol-3,4,5,20-diacetonide.

Cell Viability and Cytotoxicity Assay (MTT Assay)

Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase. The resulting purple formazan (B1609692) is solubilized, and its absorbance is quantified, which is proportional to the number of viable cells.

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat cells with various concentrations of Ingenol-3,4,5,20-diacetonide for the desired time period (e.g., 24, 48, 72 hours).

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorophore like FITC. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

-

Seed and treat cells with Ingenol-3,4,5,20-diacetonide as desired.

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cell pellet in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry. Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

Cell Cycle Analysis (Propidium Iodide Staining)

Principle: PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. This allows for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle.

Protocol:

-

Treat cells with Ingenol-3,4,5,20-diacetonide and harvest at the desired time points.

-

Fix the cells in ice-cold 70% ethanol (B145695) while vortexing to prevent clumping.

-

Incubate the fixed cells on ice for at least 30 minutes.

-

Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A (to degrade RNA and prevent its staining).

-

Incubate for 30 minutes in the dark.

-

Analyze the DNA content by flow cytometry.

Western Blot Analysis of Signaling Pathways

Principle: This technique is used to detect specific proteins in a sample. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein (e.g., phosphorylated ERK, phosphorylated Akt).

Protocol:

-

Treat cells with Ingenol-3,4,5,20-diacetonide for various times and at different concentrations.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against total and phosphorylated forms of target proteins (e.g., p-ERK, ERK, p-Akt, Akt).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Proposed Experimental Workflow

To fully characterize the mechanism of action of Ingenol-3,4,5,20-diacetonide, a logical progression of experiments is recommended.

Conclusion

Based on the extensive research on its structural analogs, Ingenol-3,4,5,20-diacetonide is predicted to be a potent activator of Protein Kinase C. This primary interaction initiates a dual signaling cascade characterized by the activation of the pro-apoptotic MAPK/ERK pathway and the concomitant inhibition of the pro-survival PI3K/Akt pathway. These molecular events converge to induce apoptosis and cell cycle arrest in target cells. Further direct experimental validation is necessary to confirm these mechanisms and to quantify the specific potency of Ingenol-3,4,5,20-diacetonide. The experimental protocols and workflow provided in this guide offer a robust framework for such investigations.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Synthesis and Cytotoxicity against K562 Cells of 3-O-Angeloyl-20-O-acetyl Ingenol, a Derivative of Ingenol Mebutate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Cytotoxicity against K562 Cells of 3-O-Angeloyl-20-O-acetyl Ingenol, a Derivative of Ingenol Mebutate [ouci.dntb.gov.ua]

- 4. Synthesis and Cytotoxicity against K562 Cells of 3-O-Angeloyl-20-O-acetyl Ingenol, a Derivative of Ingenol Mebutate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3EZ,20Ac-ingenol, a catalytic inhibitor of topoisomerases, downregulates p-Akt and induces DSBs and apoptosis of DT40 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Ingenol-3,4,5,20-diacetonide: A Technical Overview of a Synthetic Intermediate in the Ingenane Diterpenoid Family

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of Ingenol-3,4,5,20-diacetonide, a semi-synthetic derivative of ingenol (B1671944). While direct biological and experimental data for Ingenol-3,4,5,20-diacetonide is limited, this document elucidates its chemical properties and its likely role as a key synthetic intermediate in the development of pharmacologically active ingenane (B1209409) diterpenoids. To provide a thorough understanding of the core structure's biological significance, this guide includes detailed information on the well-characterized parent compound, ingenol, and its clinically relevant derivatives, such as ingenol-3-angelate (PEP005).

Core Compound Profile: Ingenol-3,4,5,20-diacetonide

Ingenol-3,4,5,20-diacetonide is a derivative of ingenol, a natural product extracted from the sap of plants belonging to the Euphorbia genus. The diacetonide modification serves to protect the hydroxyl groups at positions 3, 4, 5, and 20, enhancing the compound's stability and utility in synthetic chemistry. Its primary role is that of a protected intermediate, facilitating the selective modification of other positions on the ingenol backbone to produce a variety of analogs for structure-activity relationship (SAR) studies.

Chemical Properties of Ingenol-3,4,5,20-diacetonide

| Property | Value |

| CAS Number | 77573-44-5 |

| Molecular Formula | C26H36O5 |

| Molecular Weight | 428.57 g/mol |

| Appearance | Solid powder |

| Storage | Store at -20°C for long-term stability. |

Biological Context: The Ingenane Diterpenoid Family

The ingenane core is of significant interest due to the potent biological activity of its derivatives, most notably their function as activators of Protein Kinase C (PKC). PKC is a family of serine/threonine kinases that are crucial regulators of a wide array of cellular processes, including proliferation, differentiation, apoptosis, and inflammation.

Mechanism of Action: Protein Kinase C Activation

Ingenol and its derivatives are known to bind to the C1 domain of PKC, mimicking the action of the endogenous activator diacylglycerol (DAG). This binding induces a conformational change in the PKC enzyme, leading to its activation and the subsequent phosphorylation of a multitude of downstream protein targets.

The activation of different PKC isozymes can lead to varied and sometimes opposing cellular outcomes. For instance, the activation of PKCδ has been linked to pro-apoptotic effects in cancer cells, making it a desirable target for anti-cancer drug development.

Quantitative Data for Key Ingenol Compounds

Table 1: Protein Kinase C (PKC) Binding Affinity

| Compound | PKC Isoform(s) | Ki (nM) | Reference |

| Ingenol-3-angelate | PKCα | 0.3 ± 0.02 | [1] |

| PKCβ | 0.105 ± 0.019 | [1] | |

| PKCγ | 0.162 ± 0.004 | [1] | |

| PKCδ | 0.376 ± 0.041 | [1] | |

| PKCε | 0.171 ± 0.015 | [1] | |

| Ingenol | PKC (general) | 30,000 | [2] |

Table 2: In Vitro Cytotoxicity (IC50)

| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |

| Ingenol-3-angelate | A2058 | Human Melanoma | ~38 | |

| HT144 | Human Melanoma | ~46 |

Signaling Pathways and Experimental Workflows

The activation of PKC by ingenol derivatives triggers a cascade of downstream signaling events. The following diagrams, generated using the DOT language, illustrate the primary signaling pathway and a general workflow for assessing the cytotoxic effects of these compounds.

PKC-Mediated Signaling Pathway

Caption: PKC Signaling Cascade Activated by Ingenol Derivatives.

Experimental Workflow for Cytotoxicity Assessment

Caption: General workflow for determining the in vitro cytotoxicity of a compound using an MTT assay.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the biological activity of ingenol derivatives.

Synthesis of Ingenol-3,4,5,20-diacetonide (General Procedure)

The synthesis of Ingenol-3,4,5,20-diacetonide from ingenol is a protection step. A general procedure would involve the following:

-

Dissolution: Dissolve ingenol in a suitable anhydrous solvent (e.g., acetone (B3395972) or a mixture of acetone and an aprotic solvent like dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

-

Acid Catalyst: Add a catalytic amount of a suitable acid catalyst, such as p-toluenesulfonic acid (p-TSA) or camphorsulfonic acid (CSA).

-

Acetonide Formation: The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction is quenched with a mild base (e.g., saturated sodium bicarbonate solution). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to yield the pure Ingenol-3,4,5,20-diacetonide.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., ingenol derivative) and a vehicle control. Incubate for an additional 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blotting for PKC Activation

This technique is used to detect the translocation of PKC from the cytosol to the membrane, a hallmark of its activation.

-

Cell Treatment and Lysis: Treat cells with the ingenol derivative for the desired time. Harvest the cells and lyse them in a fractionation buffer to separate the cytosolic and membrane fractions.

-

Protein Quantification: Determine the protein concentration of each fraction using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each fraction on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the PKC isoform of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. An increase in the PKC signal in the membrane fraction and a corresponding decrease in the cytosolic fraction indicates activation.

Conclusion

Ingenol-3,4,5,20-diacetonide is a valuable synthetic intermediate in the field of medicinal chemistry, enabling the generation of novel ingenane diterpenoid analogs for therapeutic development. While this specific diacetonide is not extensively studied for its own biological activity, the ingenol core structure, from which it is derived, is a potent modulator of the PKC signaling pathway. The data and protocols provided for the parent compound ingenol and its clinically relevant derivatives offer a strong foundation for researchers and drug developers working with this important class of natural products. Further research into the direct biological effects of Ingenol-3,4,5,20-diacetonide may reveal novel activities, but its current primary value lies in its role as a key building block in the synthesis of potential new therapeutics.

References

Ingenol-3,4,5,20-diacetonide: A Technical Guide to its Discovery, Origin, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ingenol-3,4,5,20-diacetonide, a semi-synthetic derivative of the natural product ingenol (B1671944). Sourced from plants of the Euphorbia genus, ingenol and its derivatives have garnered significant interest in the scientific community for their potent biological activities, primarily as modulators of Protein Kinase C (PKC). This document details the discovery and origin of Ingenol-3,4,5,20-diacetonide, its physicochemical properties, and available information on its synthesis. A significant focus is placed on its mechanism of action through the PKC signaling pathway, with supporting data from related ingenol compounds. Detailed experimental protocols for the synthesis and biological evaluation are provided, alongside visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding for research and drug development professionals.

Discovery and Origin

Ingenol-3,4,5,20-diacetonide is a derivative of ingenol, a tetracyclic diterpenoid first isolated from the sap of Euphorbia species.[1] Ingenol itself is found in various plants of this genus, with Euphorbia lathyris seeds being a notable source for its extraction.[2] While often referred to as a natural compound, Ingenol-3,4,5,20-diacetonide is primarily known as a semi-synthetic derivative, prepared from the parent compound, ingenol.[1][2] Its creation is a result of chemical modifications designed to enhance stability and facilitate research into the structure-activity relationships of the ingenane (B1209409) scaffold.[2] One source also lists Leptochloa chinensis as a potential natural origin, though this is less commonly cited.[3] The initial synthesis and characterization of Ingenol-3,4,5,20-diacetonide are described in the scientific literature, notably in the context of the broader exploration of ingenol chemistry led by researchers such as Hecker.[4]

Physicochemical Properties

The fundamental physicochemical properties of Ingenol-3,4,5,20-diacetonide are summarized in the table below. These properties are essential for its handling, formulation, and interpretation of biological data.

| Property | Value | Source |

| Molecular Formula | C₂₆H₃₆O₅ | [3] |

| Molecular Weight | 428.56 g/mol | [3] |

| CAS Number | 77573-44-5 | [2] |

| Appearance | White to off-white solid | [3] |

| Storage | Store at -20°C for short term, -80°C for long term | [3] |

Synthesis

Ingenol-3,4,5,20-diacetonide is synthesized from its parent compound, ingenol. The synthesis involves the protection of the hydroxyl groups at positions 3, 4, 5, and 20 with acetone (B3395972) to form the diacetonide.

Experimental Protocol: Synthesis of Ingenol-3,4,5,20-diacetonide from Ingenol

A detailed protocol for the synthesis of Ingenol-3,4,5,20-diacetonide can be found in the publication "On the Chemistry of Ingenol, III. Synthesis of 3-Deoxy-3-oxoingenol, Some 5-Esters and of Ethers and Acetals of Ingenol".[4] The general procedure involves the following steps:

-

Dissolution: Ingenol is dissolved in an appropriate aprotic solvent, such as acetone, which also serves as the protecting group source.

-

Acid Catalysis: A catalytic amount of a strong acid, such as p-toluenesulfonic acid, is added to the solution.

-

Reaction: The mixture is stirred at room temperature, and the progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction is quenched with a mild base, and the product is extracted with an organic solvent.

-

Purification: The crude product is purified using column chromatography to yield pure Ingenol-3,4,5,20-diacetonide.

Caption: Synthetic workflow for the preparation of Ingenol-3,4,5,20-diacetonide.

Biological Activity and Mechanism of Action

The biological activity of ingenol derivatives is predominantly attributed to their ability to modulate Protein Kinase C (PKC) isoforms.[1] Ingenol-3,4,5,20-diacetonide, like other ingenanes, is an activator of PKC.[1]

Protein Kinase C (PKC) Modulation

| Compound | Target | Activity | Value | Source |

| Ingenol | PKC | Kᵢ | 30 µM | [4] |

| Ingenol-3-angelate | PKCα | Kᵢ | 0.3 nM | [5] |

| Ingenol-3-angelate | PKCβ | Kᵢ | 0.105 nM | [5] |

| Ingenol-3-angelate | PKCγ | Kᵢ | 0.162 nM | [5] |

| Ingenol-3-angelate | PKCδ | Kᵢ | 0.376 nM | [5] |

| Ingenol-3-angelate | PKCε | Kᵢ | 0.171 nM | [5] |

| 17-acetoxyingenol 3-angelate 20-acetate | HPV-Ker cells | IC₅₀ (24h) | 0.39 µM | [6] |

| 17-acetoxyingenol 3-angelate 5,20-diacetate | HPV-Ker cells | IC₅₀ (24h) | 0.32 µM | [6] |

Studies on ingenol mebutate (Ingenol-3-angelate) have shown that it is a potent activator of several PKC isoforms, with a particularly significant role for PKCδ in mediating its pro-apoptotic effects in cancer cells.[7]

Signaling Pathways

The activation of PKC by ingenol derivatives triggers a cascade of downstream signaling events. For ingenol mebutate, this has been shown to involve the activation of the Ras/Raf/MEK/ERK (MAPK) pathway and the inhibition of the pro-survival PI3K/AKT pathway.[8] This dual action contributes to the induction of apoptosis in susceptible cells. It is highly probable that Ingenol-3,4,5,20-diacetonide exerts its biological effects through a similar signaling mechanism.

Caption: Presumed signaling pathway of Ingenol-3,4,5,20-diacetonide.

Experimental Protocols: Biological Assays

To evaluate the biological activity of Ingenol-3,4,5,20-diacetonide, a number of in vitro assays can be employed. A key assay is the determination of its ability to activate PKC.

Protocol: In Vitro PKC Kinase Activity Assay

This protocol is adapted from methods used to characterize other ingenol derivatives.

-

Reagents and Materials:

-

Recombinant human PKC isoforms

-

Phosphatidylserine (PS) and Diacylglycerol (DAG)

-

ATP, [γ-³²P]ATP

-

PKC substrate peptide (e.g., Ac-MBP(4-14))

-

Kinase buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM DTT)

-

Ingenol-3,4,5,20-diacetonide stock solution (in DMSO)

-

Phorbol ester (e.g., PMA) as a positive control

-

Scintillation counter and vials

-

-

Procedure: a. Prepare a lipid mixture of PS and DAG in a chloroform (B151607) solution and then evaporate the solvent to form a thin film. Resuspend the lipid film in kinase buffer by sonication to form liposomes. b. In a reaction tube, combine the kinase buffer, the lipid liposomes, the PKC substrate peptide, and the desired concentration of Ingenol-3,4,5,20-diacetonide or control compound. c. Add the recombinant PKC enzyme to the reaction mixture and pre-incubate for 5-10 minutes at 30°C. d. Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP. e. Incubate the reaction for a defined period (e.g., 10-20 minutes) at 30°C. f. Terminate the reaction by spotting the mixture onto phosphocellulose paper. g. Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP. h. Measure the amount of incorporated ³²P into the substrate peptide using a scintillation counter. i. Calculate the specific activity of the kinase and compare the effects of different concentrations of Ingenol-3,4,5,20-diacetonide to the control.

Caption: Experimental workflow for an in vitro PKC kinase activity assay.

Conclusion

Ingenol-3,4,5,20-diacetonide is a valuable research tool for investigating the complex roles of PKC signaling in cellular processes. As a semi-synthetic derivative of the natural product ingenol, it offers a stable and accessible compound for studying the structure-activity relationships of the ingenane class of diterpenoids. While further research is needed to fully elucidate its specific biological activities and quantitative parameters, the existing knowledge on related ingenol esters provides a strong foundation for its use in oncology and dermatology research. This technical guide serves as a foundational resource for scientists and researchers working with or interested in the potential of Ingenol-3,4,5,20-diacetonide.

References

- 1. researchgate.net [researchgate.net]

- 2. Ingenol-3,4:5,20-diacetonide | 77769-21-2 | CDA76921 [biosynth.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. US9416084B2 - Method of producing ingenol-3-angelate - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. PEP005, a selective small-molecule activator of protein kinase C, has potent antileukemic activity mediated via the delta isoform of PKC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dual Role of Novel Ingenol Derivatives from Euphorbia tirucalli in HIV Replication: Inhibition of De Novo Infection and Activation of Viral LTR | PLOS One [journals.plos.org]

Ingenol-3,4,5,20-diacetonide: A Technical Overview of a Synthetic Intermediate in the Context of Biologically Active Ingenol Esters

CAS Number: 77573-44-5

Molecular Formula: C₂₆H₃₆O₅[1]

Molecular Weight: 428.6 g/mol [1]

Executive Summary

Ingenol-3,4,5,20-diacetonide is a derivative of ingenol (B1671944), a complex diterpene natural product. While this specific compound is cataloged by chemical suppliers, a thorough review of scientific literature reveals a significant lack of published research on its biological activity or mechanism of action. Its chemical structure, featuring acetonide protection at two diol positions, strongly suggests its role as a synthetic intermediate in the preparation of more complex and biologically active ingenol esters.

This guide provides a comprehensive technical overview of the core biological activities and experimental protocols associated with the parent compound, ingenol, and its well-studied, potent derivatives, such as Ingenol-3-angelate (PEP005). This information is presented to offer researchers, scientists, and drug development professionals a foundational understanding of the pharmacology of this class of compounds, which is likely the context for the synthesis and use of Ingenol-3,4,5,20-diacetonide.

Chemical and Physical Properties

A summary of the basic chemical properties of Ingenol-3,4,5,20-diacetonide is provided below.

| Property | Value | Reference |

| CAS Number | 77573-44-5 | [1] |

| Molecular Formula | C₂₆H₃₆O₅ | [1] |

| Molecular Weight | 428.6 g/mol | [1] |

| Appearance | Not specified in literature | - |

| Solubility | Not specified in literature | - |

| Storage | Recommended storage at -20°C for short term and -80°C for long term. | [2] |

Biological Activity of Related Ingenol Esters

The biological activity of ingenol derivatives is largely attributed to their ability to modulate Protein Kinase C (PKC) isoforms. The parent compound, ingenol, itself displays weak binding to PKC, whereas esterification at the C3 and C5 positions dramatically enhances potency.

Protein Kinase C (PKC) Activation

Ingenol-3-angelate (PEP005) is a potent activator of classical (α, β, γ) and novel (δ, ε, η, θ) PKC isoenzymes. This activation is central to its pro-apoptotic and pro-inflammatory effects. The binding affinity of Ingenol-3-angelate to various PKC isoforms has been quantified and is presented in the table below.

| PKC Isoform | Kᵢ (nM) | Reference |

| PKC-α | 0.3 ± 0.02 | [3] |

| PKC-β | 0.105 ± 0.019 | [3] |

| PKC-γ | 0.162 ± 0.004 | [3] |

| PKC-δ | 0.376 ± 0.041 | [3] |

| PKC-ε | 0.171 ± 0.015 | [3] |

Cellular Effects

The activation of PKC by ingenol esters triggers a cascade of downstream signaling events, leading to diverse cellular outcomes, including:

-

Apoptosis: In leukemia cell lines, the pro-apoptotic effects of PEP005 are primarily mediated through the activation and translocation of PKCδ.

-

Cell Cycle Arrest: Studies on the related compound 3-O-(2′E,4′Z-decadienoyl)-20-O-acetylingenol have shown induction of G2/M phase arrest in DT40 cells.[4]

-

Inflammation: Topical application of PEP005 induces an acute inflammatory response characterized by neutrophil infiltration.[5]

-

Cytokine Release: Ingenol-3-angelate has been shown to induce the secretion of inflammatory cytokines such as Interleukin-6 (IL-6).[6]

Signaling Pathways Modulated by Ingenol Esters

The activation of PKC by ingenol esters leads to the modulation of several key signaling pathways that are critical in cell proliferation, survival, and apoptosis.

PKCδ-Mediated Apoptosis Pathway

In many cancer cell lines, particularly those of hematopoietic origin, Ingenol-3-angelate (PEP005) induces apoptosis through the specific activation of PKCδ. This involves the translocation of PKCδ to various cellular compartments, including the mitochondria and nucleus, initiating apoptotic cascades.

Caption: PKCδ-mediated apoptotic pathway activated by Ingenol-3-angelate.

Modulation of MAPK and PI3K/AKT Pathways

Studies in colon cancer cells have demonstrated that PEP005 can simultaneously activate the pro-apoptotic Ras/Raf/MAPK pathway and inhibit the pro-survival PI3K/AKT pathway. This dual action contributes to its anti-cancer effects.

Caption: Dual modulation of MAPK and PI3K/AKT pathways by Ingenol-3-angelate.

Experimental Protocols

Detailed experimental protocols for Ingenol-3,4,5,20-diacetonide are not available in the literature. The following protocols are based on methodologies used for the study of related, biologically active ingenol derivatives and are provided as a reference for researchers.

Cell Proliferation Inhibition Assay (MTT Assay)

This protocol is adapted from a study on 3-O-angeloyl-20-O-acetyl ingenol.[7]

Objective: To determine the cytotoxic effect of a compound on cancer cell lines.

Methodology:

-

Cell Seeding: Plate cells (e.g., K562, HL-60) in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the ingenol derivative (e.g., from 10⁻¹⁵ M to 10⁻⁵ M) for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (0.5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the culture medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express the results as a percentage of inhibition compared to untreated control cells. Calculate IC₅₀ values using appropriate software.

Caption: Workflow for a typical MTT cell proliferation assay.

Protein Kinase C Binding Assay

This protocol is based on the characterization of Ingenol-3-angelate binding to PKC isoforms.[3][6]

Objective: To determine the binding affinity (Kᵢ) of a compound to specific PKC isoforms.

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the purified human PKC isoform, phosphatidylserine, and a radiolabeled ligand (e.g., [³H]phorbol 12,13-dibutyrate, [³H]PDBu).

-

Compound Addition: Add varying concentrations of the ingenol derivative to the reaction mixture to compete with the radiolabeled ligand for binding.

-

Incubation: Incubate the mixture at room temperature for a specified time to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Separate the PKC-bound radioligand from the free radioligand using a filtration method (e.g., passing the mixture through a polyethyleneimine-treated glass fiber filter).

-

Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of the ingenol derivative that inhibits 50% of the specific [³H]PDBu binding (IC₅₀). Calculate the Kᵢ value using the Cheng-Prusoff equation.

Synthesis and Role as an Intermediate

The synthesis of ingenol and its derivatives is a complex challenge in organic chemistry due to its unique and highly strained "inside-outside" bridged ring system.[8] Total synthesis routes have been developed, often starting from simpler natural products like (+)-3-carene.[9]

In the context of synthesizing various ingenol esters for structure-activity relationship (SAR) studies, protecting groups are essential to achieve regioselective esterification. The diacetonide moiety in Ingenol-3,4,5,20-diacetonide serves to protect the C3/C4 diol and the C5/C20 diol. This protection allows for selective chemical modification at other positions of the ingenol core. Following the desired modification, the acetonide groups can be removed under acidic conditions to yield the final product. The use of a 5,20-acetonide as a protecting group has been documented in the semisynthesis of Ingenol-3-angelate.[10]

Conclusion and Future Directions

Ingenol-3,4,5,20-diacetonide (CAS 77573-44-5) is best understood as a synthetic intermediate rather than a biologically active agent. The extensive body of research on other ingenol esters, particularly Ingenol-3-angelate (PEP005), has established this class of compounds as potent modulators of Protein Kinase C with significant potential in oncology and dermatology.

For researchers and drug development professionals, Ingenol-3,4,5,20-diacetonide represents a key building block for the creation of novel ingenol derivatives. Future research in this area will likely focus on the synthesis of new esters with improved pharmacological properties, such as enhanced PKC isoform selectivity, better stability, and optimized pharmacokinetic profiles. The experimental protocols and pathway information detailed in this guide for active ingenol esters provide a solid foundation for the biological evaluation of such new chemical entities.

References

- 1. Specific binding to protein kinase C by ingenol and its induction of biological responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. 3EZ,20Ac-ingenol, a catalytic inhibitor of topoisomerases, downregulates p-Akt and induces DSBs and apoptosis of DT40 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The skin cancer chemotherapeutic agent ingenol-3-angelate (PEP005) is a substrate for the epidermal multidrug transporter (ABCB1) and targets tumor vasculature - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Cytotoxicity against K562 Cells of 3-O-Angeloyl-20-O-acetyl Ingenol, a Derivative of Ingenol Mebutate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ingenol: Highly Strained Natural Product as a Core of Powerful Bioactive Compounds | TCI EUROPE N.V. [tcichemicals.com]

- 9. 2024.sci-hub.se [2024.sci-hub.se]

- 10. [PDF] Semisynthesis of Ingenol 3-Angelate (PEP005): Efficient Stereoconservative Angeloylation of Alcohols | Semantic Scholar [semanticscholar.org]

Preliminary In Vitro Profile of Ingenol Analogs: A Technical Overview

Disclaimer: Extensive literature searches did not yield specific in vitro studies, quantitative biological data, or detailed experimental protocols for Ingenol-3,4,5,20-diacetonide. The information presented herein is a comprehensive guide based on preliminary in vitro studies of structurally related and well-characterized ingenol (B1671944) derivatives, primarily Ingenol-3-angelate (I3A), also known as PEP005, and 3-O-angeloyl-20-O-acetyl ingenol (AAI). These compounds serve as valuable surrogates for understanding the potential biological activities of the ingenol scaffold.

This technical guide is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of ingenol compounds.

Data Presentation

The cytotoxic and apoptotic activities of various ingenol derivatives have been evaluated across multiple cancer cell lines. The following tables summarize the quantitative data extracted from the available literature.

Table 1: Cytotoxicity of Ingenol Derivatives against Various Cancer Cell Lines

| Compound | Cell Line | Assay | IC50 Value | Reference |

| Ingenol-3-angelate (I3A) | A2058 (Melanoma) | MTT | 38 µM | [1] |

| Ingenol-3-angelate (I3A) | HT144 (Melanoma) | MTT | 46 µM | [1] |

| 3-O-angeloyl-20-O-acetyl ingenol (AAI) | K562 (Chronic Myeloid Leukemia) | Not Specified | More potent than Ingenol Mebutate | [2][3] |

| Ingenol Mebutate | Panc-1 (Pancreatic Cancer) | Cell Survival | 43.1 ± 16.8 nM (after 72h) | [4] |

Table 2: Apoptosis Induction by Ingenol Derivatives

| Compound | Cell Line | Method | Observation | Reference |

| Ingenol-3-angelate (I3A) | Melanoma Cells | Flow Cytometry (Annexin V/PI) | Dose-dependent induction of apoptosis | [1] |

| 3-O-angeloyl-20-O-acetyl ingenol (AAI) | K562 | Not Specified | Stimulates apoptosis and necrosis | [2][3][5] |

| Ingenol Derivatives | Breast Cancer Cells (T47D, MDA-MB-231) | Not Specified | Induction of apoptotic cell death | [6] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on ingenol derivatives.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Cancer cell lines (e.g., A2058 and HT144 melanoma cells) are seeded in 96-well plates at a specified density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the ingenol derivative (e.g., Ingenol-3-angelate) for a specified period, typically 24 to 72 hours.[1]

-

MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours.

-

Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).[1]

Apoptosis Assay (Annexin V/PI Staining)

-

Cell Treatment: Cells are treated with the ingenol compound at various concentrations for a defined time.

-

Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS.

-

Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[1]

Western Blot Analysis

-

Protein Extraction: Following treatment with the ingenol derivative, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., proteins involved in apoptosis or signaling pathways) overnight at 4°C.

-

Secondary Antibody and Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

Ingenol derivatives have been shown to modulate several key signaling pathways involved in cell proliferation, survival, and apoptosis.

General Experimental Workflow for In Vitro Analysis

Caption: General workflow for in vitro evaluation of ingenol derivatives.

PKC/ERK Signaling Pathway

Ingenol derivatives are known activators of Protein Kinase C (PKC), particularly the PKCδ isoform.[2][3] This activation can lead to downstream effects, including the activation of the ERK pathway, which plays a role in both cell survival and apoptosis depending on the cellular context.

References

- 1. chemfarms.com [chemfarms.com]

- 2. Synthesis and Cytotoxicity against K562 Cells of 3-O-Angeloyl-20-O-acetyl Ingenol, a Derivative of Ingenol Mebutate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Cytotoxicity against K562 Cells of 3-O-Angeloyl-20-O-acetyl Ingenol, a Derivative of Ingenol Mebutate [ouci.dntb.gov.ua]

- 4. Ingenol mebutate inhibits the growth of pancreatic cancer cells in vitro via STING with an efficacy comparable to that of clinically used anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Cytotoxicity against K562 Cells of 3-O-Angeloyl-20-O-acetyl Ingenol, a Derivative of Ingenol Mebutate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

Ingenane Diterpenoids in Oncology Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ingenane (B1209409) diterpenoids, a class of natural products primarily isolated from plants of the Euphorbia genus, have garnered significant attention in oncology research. Their potent biological activities, particularly the modulation of protein kinase C (PKC) isoforms, have positioned them as promising candidates for anticancer drug development. This technical guide provides an in-depth review of the current state of research on ingenane diterpenoids in oncology, with a focus on their mechanisms of action, preclinical and clinical efficacy, and the experimental methodologies used to evaluate their therapeutic potential.

Mechanism of Action: A Dual Approach to Cancer Therapy

Ingenane diterpenoids, with the most extensively studied compound being ingenol (B1671944) mebutate (also known as ingenol-3-angelate or PEP005), exhibit a dual mechanism of action against cancer cells: direct cytotoxicity and immune system activation.[1] This multifaceted approach contributes to their efficacy in eliminating tumor cells and potentially preventing recurrence.

Direct Cytotoxicity: At higher concentrations, ingenane diterpenoids induce rapid necrotic cell death. This process is initiated by the disruption of cellular membranes, including the plasma membrane and mitochondrial membranes.[1] Mitochondrial swelling and loss of mitochondrial membrane potential are key events, leading to a cascade of events culminating in cell lysis.[2]

Immune-Mediated Cytotoxicity: At lower, sub-necrotic concentrations, ingenane diterpenoids act as potent activators of Protein Kinase C (PKC), with a particular affinity for the PKCδ isoform.[3] Activation of the PKCδ signaling pathway triggers a downstream cascade involving the MEK/ERK pathway.[4] This signaling cascade ultimately leads to the induction of apoptosis in cancer cells. Furthermore, the activation of PKC stimulates the release of pro-inflammatory cytokines and chemokines, which recruit and activate immune cells, such as neutrophils, to the tumor microenvironment.[5] This localized inflammatory response contributes to the elimination of residual tumor cells.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by ingenane diterpenoids and the general workflows for common experimental protocols used in their evaluation.

digraph "Ingenane_Diterpenoid_Signaling_Pathway" {

graph [rankdir="TB", splines=ortho, nodesep=0.4, fontname="Arial", fontsize=12, bgcolor="#F1F3F4"];

node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"];

edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];

}

General workflow for a cell viability assay (e.g., MTT).

```dot

digraph "Experimental_Workflow_Apoptosis" {

graph [rankdir="TB", splines=ortho, nodesep=0.4, fontname="Arial", fontsize=12, bgcolor="#F1F3F4"];

node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#FFFFFF"];

edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];

}

References

- 1. Ingenol mebutate in cancer therapy: mechanisms, clinical applications and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effective treatment of squamous cell carcinomas with ingenol mebutate gel in immunologically intact SKH1 mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Ingenol Mebutate Signals via PKC/MEK/ERK in Keratinocytes and Induces Interleukin Decoy Receptors IL1R2 and IL13RA2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. IL-1 Contributes to the Anti-Cancer Efficacy of Ingenol Mebutate - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of Ingenol-3,4,5,20-diacetonide

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of Ingenol-3,4,5,20-diacetonide, a protected derivative of ingenol (B1671944). Ingenol and its derivatives are diterpenoids of significant interest due to their potent biological activities, including the activation of Protein Kinase C (PKC), which plays a crucial role in various cellular signaling pathways. The diacetonide protection of ingenol at the C3, C4, C5, and C20 hydroxyl groups can serve as a key step in the synthesis of more complex analogs for drug discovery and development.

Overview

The synthesis of Ingenol-3,4,5,20-diacetonide from the parent compound, ingenol, involves a two-step protection strategy. The first step is the selective protection of the less sterically hindered C5 and C20 hydroxyl groups to form Ingenol-5,20-acetonide. The second step involves the protection of the remaining C3 and C4 diol. This stepwise approach is often necessary for complex polyols like ingenol to achieve selective protection.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the two-step synthesis of Ingenol-3,4,5,20-diacetonide. The yields are based on reported values for analogous acetonide protection reactions on complex polyols and should be considered as estimates.

| Step | Reactant | Reagent | Product | Molar Ratio (Reactant:Reagent) | Solvent | Reaction Time | Temperature (°C) | Expected Yield (%) |

| 1 | Ingenol | 2,2-Dimethoxypropane (B42991), p-TsOH (cat.) | Ingenol-5,20-acetonide | 1 : 10 : 0.1 | Acetone (B3395972)/DCM | 4-6 h | Room Temp. | 85-95 |

| 2 | Ingenol-5,20-acetonide | 2,2-Dimethoxypropane, p-TsOH (cat.) | Ingenol-3,4,5,20-diacetonide | 1 : 10 : 0.1 | Acetone/DCM | 12-24 h | Room Temp. | 70-85 |

Experimental Protocols

Materials and Methods

Materials:

-

Ingenol (starting material)

-

2,2-Dimethoxypropane (DMP)

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

-

Acetone (anhydrous)

-

Dichloromethane (B109758) (DCM, anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexanes and Ethyl Acetate (B1210297) for chromatography

Equipment:

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Syringes and needles

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Glass column for chromatography

Step 1: Synthesis of Ingenol-5,20-acetonide

This protocol is adapted from general procedures for the selective protection of diols in polyhydroxylated natural products.

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve ingenol (1 equivalent) in a mixture of anhydrous acetone and anhydrous dichloromethane (1:1, v/v).

-

Reagent Addition: To the stirred solution, add 2,2-dimethoxypropane (10 equivalents).

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 equivalents).

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable solvent system (e.g., hexanes:ethyl acetate, 1:1). The reaction is typically complete within 4-6 hours.

-

Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution until the aqueous layer is basic.

-

Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of the aqueous layer).

-

Washing: Wash the combined organic layers with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of hexanes and ethyl acetate to afford pure Ingenol-5,20-acetonide.

Step 2: Synthesis of Ingenol-3,4,5,20-diacetonide

This protocol describes the protection of the remaining 3,4-diol.

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the Ingenol-5,20-acetonide (1 equivalent) obtained from Step 1 in anhydrous acetone.

-

Reagent Addition: Add 2,2-dimethoxypropane (10 equivalents) to the solution.

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 equivalents).

-

Reaction Monitoring: Stir the reaction at room temperature. The protection of the more hindered 3,4-diol may require a longer reaction time. Monitor the reaction progress by TLC. The reaction may take 12-24 hours to go to completion.

-

Work-up: Once the starting material is consumed, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extraction: Extract the product with dichloromethane (3 x volume of the aqueous layer).

-

Washing: Wash the combined organic extracts with brine.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo.

-

Purification: Purify the resulting crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the final product, Ingenol-3,4,5,20-diacetonide.

Visualizations

Logical Workflow for Synthesis

Caption: A flowchart illustrating the two-step synthesis of Ingenol-3,4,5,20-diacetonide.

Signaling Pathway of Ingenol Derivatives

Ingenol and its derivatives, such as ingenol mebutate, are known to activate Protein Kinase C (PKC). This activation initiates a signaling cascade that can lead to apoptosis and an inflammatory response, which is relevant to their application in oncology.

Caption: A diagram of the Protein Kinase C signaling pathway activated by ingenol derivatives.

The Total Synthesis of Ingenol and Its Derivatives: A Detailed Guide for Researchers

Application Notes & Protocols

For researchers, scientists, and professionals in drug development, the complex diterpenoid ingenol (B1671944) and its derivatives represent a significant area of study due to their potent biological activities, including anti-cancer and anti-HIV properties.[1][2] Ingenol mebutate (Picato®), an ester derivative of ingenol, is an FDA-approved topical treatment for actinic keratosis, a precancerous skin condition.[3][4] The intricate molecular architecture of ingenol, characterized by a highly strained "inside-outside" trans-intrabridgehead stereochemistry, has made its total synthesis a formidable challenge for organic chemists.[5][6] This document provides a comprehensive overview of key synthetic strategies, detailed experimental protocols for pivotal reactions, and an exploration of the signaling pathways modulated by these compounds.

Key Synthetic Strategies and Quantitative Data

Several research groups have successfully completed the total synthesis of ingenol, each employing unique strategies to construct the complex tetracyclic core. The approaches of Winkler, Tanino/Kuwajima, Wood, and Baran are among the most notable. A significant breakthrough was achieved by Baran and coworkers, who developed a concise 14-step synthesis of (+)-ingenol from the inexpensive starting material (+)-3-carene.[3][7][8]

The challenge in synthesizing ingenol lies in constructing the strained bicyclo[4.4.1]undecane ring system.[5] Different approaches have utilized key reactions such as the Pauson-Khand reaction, pinacol (B44631) rearrangement, ring-closing metathesis, and intramolecular photocycloaddition-fragmentation.[9][10][11][12]

| Synthetic Route | Key Reaction(s) | Starting Material | Number of Steps | Overall Yield | Reference |

| Winkler (2002) | Intramolecular dioxenone photoaddition-fragmentation | Dioxenone precursor | >35 | Not specified | [9][12] |

| Tanino/Kuwajima (2003) | Intramolecular acetylene (B1199291) dicobalt complex cyclization, epoxy alcohol rearrangement | Complex acetylene precursor | 45 | Not specified | [13][14] |

| Wood (2004) | Ring-closing olefin metathesis | Diene precursor | Not specified | Not specified | [11] |

| Baran (2013) | Pauson-Khand reaction, Pinacol rearrangement | (+)-3-carene | 14 | 1.2% | [3][8] |

Experimental Protocols: The Baran Synthesis of (+)-Ingenol

The Baran synthesis is notable for its efficiency and is presented here as an exemplary protocol for key transformations.[3][15][16]

Protocol 1: Pauson-Khand Reaction

This key step constructs the core carbon framework of ingenol.

Materials:

-

Allenic alkyne precursor

-

Dicobalt octacarbonyl (Co₂(CO)₈)

-

Toluene

Procedure:

-

To a solution of the allenic alkyne precursor in toluene, add dicobalt octacarbonyl at room temperature.

-

Stir the mixture for 1 hour to allow for the formation of the cobalt-alkyne complex.

-

Heat the reaction mixture to 80 °C and stir for 24 hours.

-

Cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the residue by silica gel chromatography to yield the Pauson-Khand product.

Protocol 2: Pinacol Rearrangement

This rearrangement reaction establishes the characteristic "inside-outside" stereochemistry of the ingenane (B1209409) skeleton.[10][15]

Materials:

-

Tricyclic diol precursor

-

Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Saturated sodium bicarbonate solution

Procedure:

-

Dissolve the tricyclic diol precursor in dichloromethane and cool to -78 °C.

-

Slowly add boron trifluoride diethyl etherate to the solution.

-

Stir the reaction mixture at -78 °C for 30 minutes.

-

Quench the reaction by the addition of saturated sodium bicarbonate solution.

-

Warm the mixture to room temperature and separate the aqueous and organic layers.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel chromatography to afford the rearranged ingenane skeleton.

Signaling Pathways of Ingenol Derivatives

Ingenol and its derivatives are known to be potent activators of Protein Kinase C (PKC).[6] This activation triggers a downstream signaling cascade, primarily through the MEK/ERK pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis.[17] The pro-inflammatory effects and cell death induction observed with ingenol mebutate treatment are linked to this signaling pathway.[4][17]

Caption: Ingenol activates PKC, initiating the MEK/ERK signaling cascade.

Experimental Workflow for Total Synthesis

The logical flow of a total synthesis campaign for a complex molecule like ingenol involves several key stages, from conceptual design to the final pure compound.

Caption: A generalized workflow for the total synthesis of ingenol.

References

- 1. researchgate.net [researchgate.net]

- 2. chemistry.illinois.edu [chemistry.illinois.edu]

- 3. 14-step synthesis of (+)-ingenol from (+)-3-carene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Syntheses, biological evaluation and SAR of ingenol mebutate analogues for treatment of actinic keratosis and non-melanoma skin cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Approaches to the synthesis of ingenol - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 7. 2024.sci-hub.se [2024.sci-hub.se]

- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 9. princeton.edu [princeton.edu]

- 10. The Baran Synthesis of Ingenol [organic-chemistry.org]

- 11. Total synthesis of ingenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The first total synthesis of (+/-)-ingenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Total synthesis of ingenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Total Synthesis of Ingenol [organic-chemistry.org]

- 15. Open Flask: Ingenol: Behind the scenes [openflask.blogspot.com]

- 16. Development of a concise synthesis of (+)-ingenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Ingenol Mebutate Signals via PKC/MEK/ERK in Keratinocytes and Induces Interleukin Decoy Receptors IL1R2 and IL13RA2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of Ingenol Derivatives in Cell Culture Experiments

Disclaimer: As of December 2025, publicly available research on the specific biological activity and cell culture applications of Ingenol-3,4,5,20-diacetonide is limited. The following application notes and protocols are based on the well-characterized, closely related ingenol (B1671944) derivative, Ingenol-3-angelate (also known as Ingenol Mebutate or PEP005) . Researchers should use this information as a starting point and adapt the protocols for their specific experimental needs when investigating Ingenol-3,4,5,20-diacetonide.

Introduction to Ingenol-3-angelate

Ingenol-3-angelate (I3A/PEP005) is a diterpene ester isolated from the sap of the plant Euphorbia peplus. It is a potent activator of Protein Kinase C (PKC), particularly the delta isoform (PKCδ)[1][2][3]. This activation triggers a cascade of intracellular signaling events, making I3A a valuable tool for studying cell signaling, proliferation, apoptosis, and differentiation in various cell types, especially in the context of cancer research. The primary mechanism of action involves the induction of apoptosis in cancer cells through the activation of PKCδ, which in turn modulates downstream pathways like the Ras/Raf/MAPK and PI3K/AKT signaling cascades[1][4].

Data Presentation: Efficacy of Ingenol-3-angelate in Cancer Cell Lines

The following table summarizes the cytotoxic and anti-proliferative effects of Ingenol-3-angelate (PEP005) and its derivative 3-O-angeloyl-20-O-acetyl ingenol (AAI) on various human cancer cell lines.

| Cell Line | Cancer Type | Compound | Effect | Effective Concentration Range | Reference |

| K562 | Chronic Myeloid Leukemia | AAI | Inhibition of cell proliferation, apoptosis | Low nanomolar to micromolar | [1] |

| HL-60 | Acute Promyelocytic Leukemia | AAI | Cytotoxicity | Micromolar | [1] |

| KT-1 | Myeloid Leukemia | AAI | Cytotoxicity | Micromolar | [1] |

| MCF-7/ADR | Adriamycin-resistant Breast Cancer | AAI | Cytotoxicity | Micromolar | [1] |

| HCT-116 | Colorectal Carcinoma | AAI | Cytotoxicity | Micromolar | [1] |

| A549 | Lung Adenocarcinoma | AAI | Cytotoxicity | Micromolar | [1] |

| HeLa | Cervical Carcinoma | AAI | Cytotoxicity | Micromolar | [1] |

| Colo205 | Colon Cancer | PEP005 | S-phase arrest, apoptosis | Time and concentration-dependent | [4] |

| A2058 | Melanoma | I3A | Apoptosis, G1 and G2/M phase arrest | IC50 ~38 µM | [5] |

| HT144 | Melanoma | I3A | Apoptosis, G1 and G2/M phase arrest | IC50 ~46 µM | [5] |

| Primary AML cells | Acute Myeloid Leukemia | PEP005 | Apoptosis | Nanomolar | [2] |

| Panc-1 | Pancreatic Cancer | IM | Cytostatic effect | IC50 ~43.1 nM (72h) | [6] |

Experimental Protocols

Protocol 1: Cell Viability Assay using MTT

This protocol is used to assess the effect of an ingenol derivative on the metabolic activity of cultured cells, which is an indicator of cell viability.

Materials:

-

Target cells in culture

-

Complete cell culture medium

-

Ingenol derivative stock solution (e.g., in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the ingenol derivative in complete medium.

-

Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., medium with DMSO).

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

After the incubation, carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Mix gently on an orbital shaker for 10-15 minutes to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Apoptosis Assay using Annexin V and Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Culture and treat cells with the ingenol derivative for the desired time.

-

Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Protocol 3: Western Blotting for Signaling Pathway Analysis

This protocol is used to detect changes in the expression and phosphorylation of key proteins in signaling pathways affected by ingenol derivatives.

Materials:

-

Treated and control cells

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-PKCδ, anti-p-PKCδ, anti-ERK, anti-p-ERK, anti-AKT, anti-p-AKT, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

After treatment with the ingenol derivative, wash cells with cold PBS and lyse them in RIPA buffer.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

Visualizations

Caption: Ingenol derivative-mediated signaling pathways.

Caption: General experimental workflows.

References

Application Notes and Protocols for Ingenol-3,4,5,20-diacetonide-Induced Apoptosis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and executing experiments to investigate the induction of apoptosis by Ingenol-3,4,5,20-diacetonide. The protocols are based on established methodologies for related ingenol (B1671944) compounds and provide a framework for studying its mechanism of action in cancer cell lines.

Introduction

Ingenol-3,4,5,20-diacetonide is a derivative of ingenol, a diterpene ester isolated from the sap of Euphorbia peplus. Ingenol and its analogs are known to be potent activators of Protein Kinase C (PKC), particularly the delta isoform (PKCδ)[1][2][3][4]. Activation of PKCδ can trigger a cascade of downstream signaling events leading to either apoptosis or necrosis, depending on the cellular context and the concentration of the compound[5][6]. At high concentrations (in the micromolar range), ingenol compounds often induce rapid necrotic cell death characterized by mitochondrial swelling and rupture of the plasma membrane[1][2]. At lower concentrations, they can induce a more programmed, apoptotic cell death.

The dual mechanism of action, involving direct cytotoxicity and immunostimulatory effects, makes ingenol derivatives promising candidates for anticancer drug development[2]. Understanding the specific pathways through which Ingenol-3,4,5,20-diacetonide induces apoptosis is crucial for its preclinical and clinical development.

Key Signaling Pathways in Ingenol-Mediated Apoptosis

The primary molecular target of ingenol compounds is Protein Kinase C (PKC). The activation of PKCδ is a critical initiating event that leads to the modulation of several downstream signaling pathways implicated in apoptosis and cell cycle regulation.

-

PKCδ/MEK/ERK Pathway: Activation of PKCδ can lead to the phosphorylation and activation of the MEK/ERK signaling cascade[3][7]. This pathway is often associated with cell survival and proliferation, but its sustained activation can also lead to apoptosis in certain cellular contexts.

-

PI3K/Akt Pathway: Some ingenol derivatives have been shown to downregulate the activity of the pro-survival PI3K/Akt pathway[3][8]. Inhibition of Akt, a key downstream effector of PI3K, can lead to the de-repression of pro-apoptotic proteins and contribute to the induction of apoptosis.

-

JAK/STAT3 Pathway: The JAK/STAT3 pathway is another signaling cascade that can be modulated by ingenol compounds[3][9]. Inhibition of this pathway, which is often constitutively active in cancer cells, can suppress tumor cell growth and survival.

-

NF-κB Signaling: Ingenol-3-angelate has been shown to induce apoptosis by downregulating NF-κB signaling in human melanoma cells[10]. NF-κB is a key transcription factor that promotes the expression of anti-apoptotic genes.

-

Mitochondrial Pathway: A common feature of ingenol-induced cell death is the disruption of mitochondrial function, including the loss of mitochondrial membrane potential[1][3]. This is a key event in the intrinsic pathway of apoptosis, leading to the release of cytochrome c and the activation of caspases.

Data Presentation: Quantitative Analysis of Apoptosis

The following tables provide a template for summarizing quantitative data from key apoptosis assays.

Table 1: Cell Viability Assessment by MTT Assay

| Treatment Group | Concentration (µM) | Incubation Time (h) | % Cell Viability (Mean ± SD) |

| Vehicle Control | - | 24 | 100 ± 5.2 |

| Ingenol-3,4,5,20-diacetonide | 0.1 | 24 | |

| Ingenol-3,4,5,20-diacetonide | 1 | 24 | |

| Ingenol-3,4,5,20-diacetonide | 10 | 24 | |

| Ingenol-3,4,5,20-diacetonide | 100 | 24 | |

| Vehicle Control | - | 48 | 100 ± 6.1 |

| Ingenol-3,4,5,20-diacetonide | 0.1 | 48 | |

| Ingenol-3,4,5,20-diacetonide | 1 | 48 | |

| Ingenol-3,4,5,20-diacetonide | 10 | 48 | |

| Ingenol-3,4,5,20-diacetonide | 100 | 48 |

Table 2: Quantification of Apoptotic Cells by Annexin V/PI Staining

| Treatment Group | Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) (Mean ± SD) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) (Mean ± SD) | % Viable Cells (Annexin V-/PI-) (Mean ± SD) |

| Vehicle Control | - | |||

| Ingenol-3,4,5,20-diacetonide | 1 | |||

| Ingenol-3,4,5,20-diacetonide | 10 | |||

| Ingenol-3,4,5,20-diacetonide | 100 |

Table 3: Caspase-3 Activity Assay

| Treatment Group | Concentration (µM) | Fold Increase in Caspase-3 Activity (Mean ± SD) |

| Vehicle Control | - | 1.0 ± 0.1 |

| Ingenol-3,4,5,20-diacetonide | 1 | |

| Ingenol-3,4,5,20-diacetonide | 10 | |

| Ingenol-3,4,5,20-diacetonide | 100 | |

| Staurosporine (Positive Control) | 1 |

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

Objective: To determine the cytotoxic effect of Ingenol-3,4,5,20-diacetonide on a selected cancer cell line.

Materials:

-

Cancer cell line (e.g., K562, HeLa, A2058)

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-